molecular formula C24H54O9Si2 B15094285 Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane

Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane

Cat. No.: B15094285
M. Wt: 542.8 g/mol
InChI Key: BHVBLSJGHYOSBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane involves the reaction of methoxy(triethyleneoxy)propyl groups with tetramethyldisiloxane. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using reducing agents like hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

Scientific Research Applications

Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane involves its interaction with molecular targets through its functional groups. The methoxy and triethyleneoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H54O9Si2

Molecular Weight

542.8 g/mol

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-dimethylsilyl]oxy-dimethylsilane

InChI

InChI=1S/C24H54O9Si2/c1-25-11-13-29-19-21-31-17-15-27-9-7-23-34(3,4)33-35(5,6)24-8-10-28-16-18-32-22-20-30-14-12-26-2/h7-24H2,1-6H3

InChI Key

BHVBLSJGHYOSBV-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCC[Si](C)(C)O[Si](C)(C)CCCOCCOCCOCCOC

Origin of Product

United States

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